2-Methyl-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic γ-Amino Acids
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) represent a new class of constrained heterocyclic γ-amino acids, essential for mimicking secondary protein structures like helices and β-sheets. A flexible synthesis method using cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered 1,1-dimethylallyl acetate has been developed. This synthesis is compatible with various amino acids and yields ATCs in 45–90% yields (Mathieu et al., 2015).
Antibacterial Applications
2-Amino-5-aryl-1,3-thiazole-4-carboxylic acids and their derivatives were synthesized and assessed for antibacterial properties. The process involved reactions of aromatic aldehyde with dichloro acetic acid and thiourea, followed by further transformations. These compounds showed promise as antibacterial agents (Al Dulaimy et al., 2017).
Fungicidal and Antiviral Activities
Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives exhibited significant fungicidal and antiviral activities. Compounds from this series showed more than 50% activity against various fungi and viruses, highlighting their potential as biocontrol agents (Fengyun et al., 2015).
Synthesis of Thiazole-Based γ-Amino Acids for Structural Studies
The synthesis of ATCs, a form of thiazole-based γ-amino acids, was achieved for structural studies. These oligomers exhibited a unique 9-helix structure in various solvents and environments, proving their utility in structural biology and protein mimicry (Mathieu et al., 2013).
Widespread Biological Occurrence
2-Acetylthiazole-4-carboxylic acid, a related compound, was found to be widespread in various organisms, including eukaryotes, archaebacteria, and eubacteria. Its prevalence and structure suggest it might play a crucial role as a coenzyme in biological systems (White, 1990).
properties
IUPAC Name |
2-methyl-5-(thiophene-2-carbonyl)-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S2/c1-5-11-7(10(13)14)9(16-5)8(12)6-3-2-4-15-6/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZZTEBTRXIKLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)C2=CC=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901200052 | |
Record name | 2-Methyl-5-(2-thienylcarbonyl)-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901200052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(2-thienylcarbonyl)-1,3-thiazole-4-carboxylic acid | |
CAS RN |
941868-42-4 | |
Record name | 2-Methyl-5-(2-thienylcarbonyl)-4-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941868-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-(2-thienylcarbonyl)-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901200052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.